2-Ethyl-3-methylpyrazine - 15707-23-0

2-Ethyl-3-methylpyrazine

Catalog Number: EVT-303137
CAS Number: 15707-23-0
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-3-methylpyrazine is an organic compound classified as an alkylpyrazine. Alkylpyrazines are a group of heterocyclic aromatic organic compounds known for their potent aroma properties. [, , , , ] These compounds are commonly found in nature as products of the Maillard reaction, a complex series of chemical reactions that occurs between amino acids and reducing sugars, usually at elevated temperatures. [, , , ] Due to their intense, often roasted, nutty, or earthy aromas, alkylpyrazines, including 2-ethyl-3-methylpyrazine, are widely used as flavoring agents in the food industry. [, , , , , , ]

2-Ethyl-3-methylpyrazine is particularly recognized for its presence in various foods and beverages, contributing significantly to their characteristic flavor profiles. It is found in roasted coffee, cooked meats, nuts (especially almonds), and certain fruits. [, , , , , ] Its presence has also been noted in products like maple syrup and Soong-Neung, a traditional Korean beverage. [, ]

  • Food Chemistry: Understanding the formation mechanisms of 2-ethyl-3-methylpyrazine during food processing, its impact on sensory perception, and its potential use as an indicator of food quality or authenticity. [, , , , , , , , ]
  • Analytical Chemistry: Developing and refining methods for the accurate and sensitive detection and quantification of 2-ethyl-3-methylpyrazine in various matrices. [, , ]
  • Materials Science: Exploring its potential as a building block in synthesizing novel materials, particularly metal-organic frameworks with potential applications in areas like gas adsorption. [, ]
  • Chemical Ecology: Investigating its role as a semiochemical, specifically its presence in the scent glands of certain animal species. [, ]
Molecular Structure Analysis

2-ethyl-3-methylpyrazine can undergo various chemical reactions, with oxidation being a prominent one. [] A study demonstrated its oxidation using tert-butyl hydroperoxide as an oxidant and a cobalt(II) catalyst system with N-containing ligands. [] The study indicated that the oxidation likely follows a free radical pathway, with the cobalt(II) acetylacetonate and 2,2-bipyridine catalyst system exhibiting the highest selectivity. []

Chemical Reactions Analysis
  • Semiochemical: 2-ethyl-3-methylpyrazine has been identified in the scent glands of the pronghorn (Antilocapra americana). [] Further research is needed to elucidate its role in the species' chemical communication.
Mechanism of Action

As a flavoring agent, 2-ethyl-3-methylpyrazine's mechanism of action involves its interaction with olfactory receptors in the nasal cavity. [, ] Upon reaching the olfactory epithelium, it binds to specific receptors, triggering a signal cascade that is transmitted to the brain, where the specific aroma is perceived.

Applications

Food Science and Technology

  • Flavoring Agent: 2-ethyl-3-methylpyrazine is a crucial flavoring agent in the food industry, often used to impart roasted, nutty, and earthy notes. [, , , , , ]
  • Food Authenticity and Quality Control: Its presence and concentration can serve as markers for the authenticity and quality control of certain foods, such as coffee, where specific roasting profiles result in characteristic 2-ethyl-3-methylpyrazine levels. [, , ]

Analytical Chemistry

  • Food Analysis: Various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Stable Isotope Dilution Analysis (SIDA), are employed to detect and quantify 2-ethyl-3-methylpyrazine in various food matrices to understand its formation during processing and its contribution to flavor profiles. [, , , , , , , , ]

Materials Science

  • Metal-Organic Frameworks (MOFs): Research explores the use of 2-ethyl-3-methylpyrazine as a building block in constructing MOFs. These materials have potential applications in gas adsorption and separation due to their porous nature and tunable properties. [, ]

2-Methylpyrazine

  • Relevance: 2-Methylpyrazine is structurally similar to 2-ethyl-3-methylpyrazine, sharing a pyrazine ring but lacking the ethyl substituent at the 2-position. This compound was found in higher concentrations than 2-ethyl-3-methylpyrazine in roasted coffee samples. [] ()

2,5-Dimethylpyrazine

  • Relevance: 2,5-Dimethylpyrazine is a structural isomer of 2,6-dimethylpyrazine, both closely related to 2-ethyl-3-methylpyrazine. These compounds differ in the position of the methyl substituents on the pyrazine ring. Research shows an increased formation of 2,5-dimethylpyrazine in Maillard reactions involving L-ascorbic acid and L-glutamic acid with increasing temperature. [] () This compound was also detected in significant amounts in maple syrup during processing. [] () Additionally, it is one of the major pyrazines detected in toasted almonds, with higher concentrations found in the 'Comuna' cultivar compared to 'Marcona'. [] () In studies on the aroma compounds of poppy seed oil, 2,5-dimethylpyrazine was identified as a key contributor to the unique aroma of full aroma poppy seed oil. [] ()

2,6-Dimethylpyrazine

  • Relevance: Like 2,5-dimethylpyrazine, 2,6-dimethylpyrazine is a structural isomer of 2-ethyl-3-methylpyrazine, highlighting the diversity of pyrazine derivatives in flavor formation. The compound is often found alongside 2-ethyl-3-methylpyrazine in various foods and is used as a component in spice blends to impart a cooked aroma. [] () Its presence has been observed in roasted coffee. [] () and maple syrup [] (). It's also significant in Soong-Neung, a Korean traditional beverage, where it contributes to a nut-like or roasted cereal-like flavor. [] () Studies have highlighted its potent odor, which is enhanced by heating processes. [] ()

2-Ethylpyrazine

  • Relevance: 2-Ethylpyrazine shares a similar structure with 2-ethyl-3-methylpyrazine, differing only by the absence of a methyl group at the 3-position on the pyrazine ring. This compound appears in lower quantities than 2-ethyl-3-methylpyrazine in roasted coffee but still contributes to the overall aroma profile. [] () Heating processes, such as those used in milk processing, can significantly increase its concentration. [] ()

2-Ethyl-6-methylpyrazine

  • Relevance: 2-Ethyl-6-methylpyrazine is structurally similar to 2-ethyl-3-methylpyrazine, differing only in the position of the methyl group on the pyrazine ring. It is frequently found alongside 2-ethyl-3-methylpyrazine in various foods, including coffee [] (), and maple syrup [] (). The formation of this compound increases with reaction time and temperature in the Maillard reaction of L-ascorbic acid with L-aspartic acid. [] ()
  • Relevance: 2-Ethyl-5-methylpyrazine is a structural isomer of 2-ethyl-3-methylpyrazine, differing only in the position of the methyl group on the pyrazine ring. It is often studied alongside 2-ethyl-3-methylpyrazine, particularly in the context of their formation during coffee roasting. [] () Both compounds are found in lower concentrations in decaffeinated coffee compared to regular coffee, likely due to the decaffeination process. [] ()

2,3-Dimethylpyrazine

  • Relevance: 2,3-Dimethylpyrazine is structurally similar to 2-ethyl-3-methylpyrazine, with a methyl group instead of an ethyl group at the 2-position on the pyrazine ring. Like 2-ethyl-3-methylpyrazine, it's considered a key flavor compound in Soong-Neung, contributing to its characteristic roasted flavor profile. [] ()

2,3,5-Trimethylpyrazine

  • Relevance: 2,3,5-Trimethylpyrazine is structurally related to 2-ethyl-3-methylpyrazine, sharing the pyrazine ring and possessing three methyl substituents. It is found in lower concentrations than 2-ethyl-3-methylpyrazine in roasted coffee. [] () This compound is also found in cigarette smoke. [] ()

3-Ethyl-2,5-dimethylpyrazine

  • Relevance: 3-Ethyl-2,5-dimethylpyrazine shares structural similarities with 2-ethyl-3-methylpyrazine, featuring an ethyl and two methyl groups attached to the pyrazine ring. This structural similarity suggests a potential for similar formation pathways and sensory properties. The compound is notable for its increased formation in the Maillard reaction of L-ascorbic acid with L-aspartic acid, particularly at higher temperatures and extended reaction times. [] ()

3,5-Diethyl-2-methylpyrazine

  • Relevance: 3,5-Diethyl-2-methylpyrazine is structurally related to 2-ethyl-3-methylpyrazine. Similar to 3-ethyl-2,5-dimethylpyrazine, this compound also shows increased formation with increasing temperature and reaction time in the Maillard reaction of L-ascorbic acid with L-aspartic acid. [] ()

2-Acetylpyrazine

  • Relevance: 2-Acetylpyrazine, although structurally different from 2-ethyl-3-methylpyrazine due to the presence of the acetyl group, belongs to the same chemical class of pyrazine derivatives. It is often studied alongside alkylpyrazines in food chemistry due to its contribution to roasted and nutty flavors. It is a notable component in cigarette smoke, highlighting its significance in the aroma profile of tobacco products. [] ()

2-Methoxypyrazine

  • Relevance: Though structurally distinct from 2-ethyl-3-methylpyrazine, 2-methoxypyrazine is another important member of the pyrazine family, often found in roasted foods and beverages. It is included in analytical methods for analyzing pyrazines in cigarette smoke, highlighting its significance in the flavor profile of tobacco products. [] ()

2,3,5,6-Tetramethylpyrazine

  • Relevance: Although structurally different from 2-ethyl-3-methylpyrazine due to the four methyl groups, 2,3,5,6-tetramethylpyrazine is a relevant pyrazine derivative. It is included in analytical methods for analyzing pyrazines in cigarette smoke, further emphasizing the diverse structural variations within the pyrazine family contributing to flavor and aroma. [] ()

Properties

CAS Number

15707-23-0

Product Name

2-Ethyl-3-methylpyrazine

IUPAC Name

2-ethyl-3-methylpyrazine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3

InChI Key

LNIMMWYNSBZESE-UHFFFAOYSA-N

SMILES

CCC1=NC=CN=C1C

Solubility

soluble in water, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC=CN=C1C

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